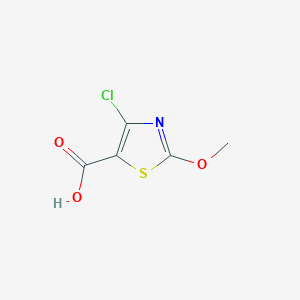

4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methoxy-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-methoxythiazole with chlorinating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-5°C to ensure the selective chlorination at the 4-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. While direct oxidation of this group is less common due to its inherent stability, derivatives like esters or aldehydes can be oxidized to yield modified functionalities:

-

Example : Methyl esters of analogous thiazoles (e.g., methyl 4-formyl-1,3-thiazole-5-carboxylate) are oxidized to carboxylic acids using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid (from ester) | 75–85% | 60–80°C, 4–6 h |

| CrO₃ (acetic acid) | Same as above | 70–78% | Room temp., 12 h |

Substitution Reactions

The electron-deficient thiazole ring and chloro substituent facilitate nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution (Cl displacement)

-

Amine substitution : Reacting with primary amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) replaces the 4-chloro group with amine functionalities .

-

Thiol substitution : Thiols (e.g., mercaptopyridines) displace chlorine under basic conditions (K₂CO₃, EtOH) .

Electrophilic Substitution

Electrophiles (e.g., NO₂⁺) target the electron-rich 5-position of the thiazole ring, though this is less common due to steric hindrance from the carboxylic acid group.

Coupling Reactions

The carboxylic acid group participates in peptide coupling to form amides or esters, enhancing bioactivity in drug discovery:

-

EDCI/HOBt-mediated coupling : Reacts with 3,4,5-trimethoxyaniline to produce amide derivatives with antitumor potential .

| Coupling Partner | Product | Application | Yield |

|---|---|---|---|

| 3,4,5-Trimethoxyaniline | 4-Chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide | Anticancer lead | 68% |

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to form 4-chloro-2-methoxy-1,3-thiazole:

-

Conditions : Heating at 150°C in quinoline with Cu powder.

-

Yield : ~50–60%.

Functional Group Interconversion

The carboxylic acid is convertible to derivatives:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters.

-

Amidation : Forms primary amides with NH₃/MeOH.

Ring Modification

The thiazole ring itself can undergo hydrogenation or dehydrogenation:

Key Mechanistic Insights

Applications De Recherche Scientifique

Biological Applications

-

Antimicrobial Activity

- The compound has demonstrated effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. Minimum inhibitory concentrations (MIC) for these bacteria range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone.

-

Anticancer Activity

- Research indicates that 4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown significant activity against HepG2 (liver carcinoma) and A431 (epidermoid carcinoma) cells, with IC50 values indicating superior efficacy compared to traditional chemotherapeutics .

-

Anti-inflammatory Effects

- The compound may influence inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by inflammation.

-

Anticonvulsant Properties

- Preliminary studies suggest that this compound may possess anticonvulsant properties, although further research is necessary to confirm these effects.

Anticancer Studies

A study focused on synthesizing new thiazole derivatives reported that specific substitutions led to enhanced cytotoxicity against HepG2 cells. The most promising compounds contained para-chloro or para-methyl substitutions on the phenyl ring, demonstrating higher efficacy than standard treatments .

Antimicrobial Efficacy

In a comparative analysis of thiazole derivatives against bacterial strains, this compound exhibited inhibition zones comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.

Diabetic Potential

Some derivatives of this compound have been explored for their potential in enhancing insulin sensitivity and managing diabetes-related conditions.

Mécanisme D'action

The mechanism of action of 4-chloro-2-methoxy-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Comparaison Avec Des Composés Similaires

- 2-Chloro-1,3-thiazole-5-carboxylic acid

- 4-Methyl-1,3-thiazole-5-carboxylic acid

- 4-Chloro-2-methyl-1,3-thiazole-5-carboxylic acid

Comparison: 4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid is unique due to the presence of both a chlorine atom and a methoxy group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can enhance the compound’s solubility and bioavailability, making it more effective in certain applications .

Activité Biologique

4-Chloro-2-methoxy-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H6ClNO3S, characterized by a thiazole ring with a chloro substituent at the 4-position and a methoxy group at the 2-position. This unique structure contributes to its reactivity and biological properties.

Biochemical Pathways

Thiazole derivatives, including this compound, interact with various biological targets. They are known to modulate enzyme activity and influence cell signaling pathways. The compound's ability to form covalent bonds with nucleophiles enhances its role as a modulator of biochemical pathways .

Cellular Effects

Research indicates that this compound can induce significant changes in gene expression, affecting cellular processes such as proliferation and apoptosis. At low concentrations, it can promote cell survival and growth, while higher concentrations may lead to cytotoxic effects .

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro assays demonstrated its effectiveness against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer | 0.4 - 2.2 |

| Melanoma | 1.6 - 3.9 |

| Non-Small Cell Lung Cancer | 3.81 |

These findings suggest that this compound may inhibit cancer cell growth through mechanisms such as tubulin polymerization inhibition .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effect on prostate cancer cells, revealing an IC50 value of 0.4 µM, indicating potent antiproliferative activity. The mechanism involved inhibition of tubulin polymerization, disrupting mitotic spindle formation .

- Antimicrobial Properties : Another study assessed the antibacterial activity against E. faecalis and P. aeruginosa, reporting MIC values ranging from 40 to 50 µg/mL, demonstrating efficacy comparable to ceftriaxone .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Studies suggest that the compound is relatively stable under controlled conditions but may degrade over time, impacting its efficacy. Toxicity studies indicate that while low doses are well tolerated, higher doses can lead to cellular damage and apoptosis .

Propriétés

IUPAC Name |

4-chloro-2-methoxy-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c1-10-5-7-3(6)2(11-5)4(8)9/h1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGBSHLQPPTGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(S1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.